
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide, also known as PTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. PTQ belongs to a class of compounds known as quinoline carboxamides, which have been shown to exhibit a range of biological activities. In
科学研究应用
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the serotonin transporter, which could have implications for the treatment of depression and anxiety disorders. In infectious disease research, this compound has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
作用机制
The mechanism of action of 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide varies depending on the specific biological activity being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neuroscience, this compound acts as a selective inhibitor of the serotonin transporter, preventing the reuptake of serotonin and increasing its availability in the synaptic cleft. In infectious disease research, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on the specific biological activity being studied. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to increase the availability of serotonin in the synaptic cleft, which could have implications for the treatment of depression and anxiety disorders. In infectious disease research, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
实验室实验的优点和局限性
One advantage of using 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been shown to exhibit potent activity at relatively low concentrations, which can be advantageous for experimental design. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research involving 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide. In cancer research, this compound could be studied further for its potential as a therapeutic agent for various types of cancer. In neuroscience, this compound could be studied further for its potential as a treatment for depression and anxiety disorders. In infectious disease research, this compound could be studied further for its potential as a new class of antibiotics. Additionally, the development of new synthesis methods for this compound could improve its availability and potential for future research.
合成方法
The synthesis of 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide involves the reaction of 4-chloro-2-(pyridin-4-yl)quinoline with p-toluidine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to yield this compound as a white solid.
属性
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-6-8-17(9-7-15)24-22(26)19-14-21(16-10-12-23-13-11-16)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGVXZZBCFHOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2785664.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
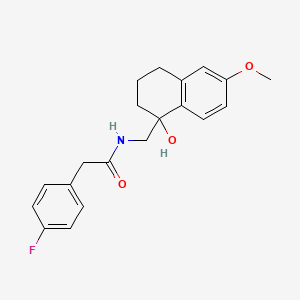
![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)

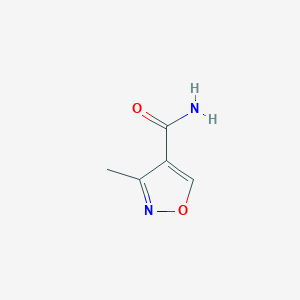
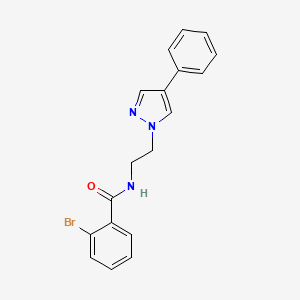


![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)
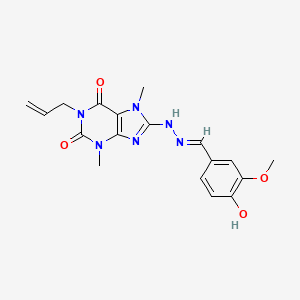
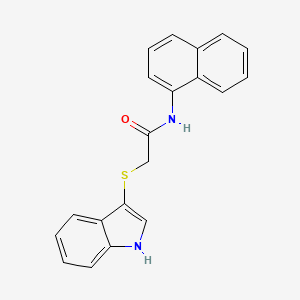
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)